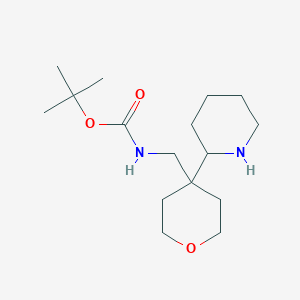![molecular formula C26H25N3O5S3 B2531134 4-[benzyl(methyl)sulfamoyl]-N-(6-methylsulfonyl-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide CAS No. 865175-77-5](/img/structure/B2531134.png)
4-[benzyl(methyl)sulfamoyl]-N-(6-methylsulfonyl-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-[benzyl(methyl)sulfamoyl]-N-(6-methylsulfonyl-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide is a useful research compound. Its molecular formula is C26H25N3O5S3 and its molecular weight is 555.68. The purity is usually 95%.
BenchChem offers high-quality 4-[benzyl(methyl)sulfamoyl]-N-(6-methylsulfonyl-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[benzyl(methyl)sulfamoyl]-N-(6-methylsulfonyl-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Environmental Remediation
(a) Fluoride and Heavy Metal Removal: The compound has shown promise in environmental remediation due to its adsorption properties. It can effectively remove fluoride ions from water sources, addressing the issue of excess fluoride concentration in drinking water. Additionally, it exhibits affinity for heavy metal ions (such as lead, cadmium, and mercury), aiding in their removal from contaminated water .
(b) Volatile Organic Compounds (VOCs) Removal: The compound’s porous structure allows it to adsorb volatile organic compounds (VOCs) from air and water. VOCs are common pollutants emitted from industrial processes, vehicle exhaust, and household products. The compound’s ability to capture VOCs contributes to air and water quality improvement .
© Carbon Dioxide (CO2) Capture: As part of efforts to mitigate climate change, researchers have explored using the compound for carbon dioxide capture. Its high surface area and tunable pore size make it suitable for selectively adsorbing CO2 from flue gases or other emission sources. This application aligns with sustainable energy solutions and carbon capture technologies .
Catalysis
The compound’s metal-organic framework (MOF) structure provides a platform for catalytic reactions. Some potential applications include:
(a) Hydrogenation Reactions: Researchers have investigated the compound’s catalytic activity in hydrogenation reactions. It may serve as a catalyst for converting unsaturated organic compounds to saturated ones, such as the reduction of alkenes or alkynes .
(b) Oxidation Reactions: The compound’s active sites can facilitate oxidation reactions. It may participate in the oxidation of organic substrates, contributing to green chemistry processes .
Battery Technology
The compound’s properties have sparked interest in battery technology:
(a) Electrode Materials: Researchers explore its use as an electrode material in rechargeable batteries. Its stability, conductivity, and capacity retention make it a potential candidate for energy storage applications .
(b) Supercapacitors: The compound’s porous structure could enhance supercapacitor performance. Supercapacitors store energy efficiently and provide rapid charge/discharge cycles, making them valuable for various electronic devices and renewable energy systems .
Conclusion and Future Directions
properties
IUPAC Name |
4-[benzyl(methyl)sulfamoyl]-N-(6-methylsulfonyl-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O5S3/c1-4-16-29-23-15-14-22(36(3,31)32)17-24(23)35-26(29)27-25(30)20-10-12-21(13-11-20)37(33,34)28(2)18-19-8-6-5-7-9-19/h4-15,17H,1,16,18H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZKABWIHZPZGLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=C(C=C4)S(=O)(=O)C)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O5S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
555.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(N-benzyl-N-methylsulfamoyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

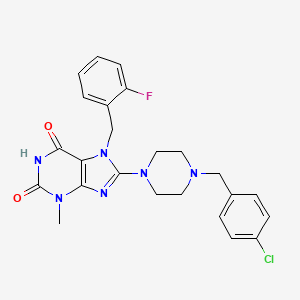
![methyl 2-{2-[(4-isopropylphenyl)amino]-2-oxoethyl}-4-phenyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide](/img/structure/B2531053.png)
![[2-[[5-Carbamoyl-3-(2-methoxyethoxycarbonyl)-4-methylthiophen-2-yl]amino]-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2531055.png)
![1-(2,2-Difluoroethyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2531056.png)
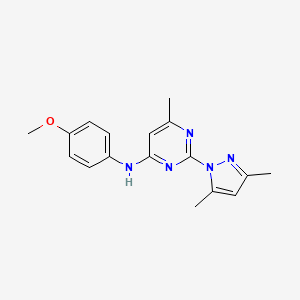

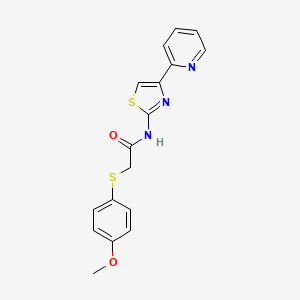
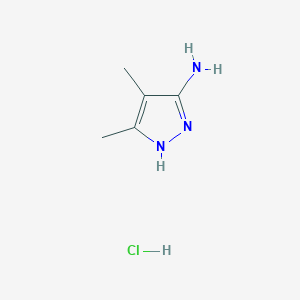


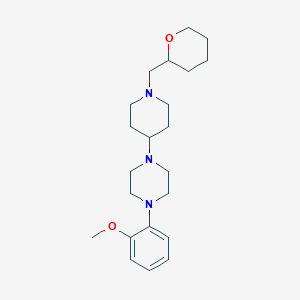
![[3-(2,3-Dihydro-1-benzofuran-5-yl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2531070.png)
![3-({4-[4-(4-Methoxyphenyl)piperazine-1-carbonyl]phenyl}methyl)-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2531071.png)
